3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-METHANETHIOSULFONATE

Membrane protein conformational dynamics Lactose permease (LacY) transport assay Sulfhydryl cross-linking distance dependence

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate (CAS 384342-61-4), widely designated as MTS-17-O5-MTS or MTS-17-PEG5-MTS, is a homobifunctional sulfhydryl-reactive cross-linking reagent belonging to the methanethiosulfonate (MTS) class. It bears two terminal methanethiosulfonate groups linked by a penta(ethylene glycol) (PEG5) spacer arm, yielding a molecular formula of C₁₄H₃₀O₉S₄ and a molecular weight of 470.64 g/mol.

Molecular Formula C14H30O9S4
Molecular Weight 470.7 g/mol
CAS No. 384342-61-4
Cat. No. B013827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15-PENTAOXAHEPTADECANE-1,17-DIYL BIS-METHANETHIOSULFONATE
CAS384342-61-4
SynonymsMTS-17-O5-MTS
Molecular FormulaC14H30O9S4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C
InChIInChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3
InChIKeyHWVTVNUGXMVSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-methanethiosulfonate (MTS-17-O5-MTS): A Long-Reach, Flexible, Reversible Homobifunctional Sulfhydryl Cross-Linker for Membrane Protein Dynamics and Bioconjugation


3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate (CAS 384342-61-4), widely designated as MTS-17-O5-MTS or MTS-17-PEG5-MTS, is a homobifunctional sulfhydryl-reactive cross-linking reagent belonging to the methanethiosulfonate (MTS) class [1]. It bears two terminal methanethiosulfonate groups linked by a penta(ethylene glycol) (PEG5) spacer arm, yielding a molecular formula of C₁₄H₃₀O₉S₄ and a molecular weight of 470.64 g/mol . The compound reacts selectively and reversibly with free cysteine thiols to form mixed disulfide bonds that are cleavable by reducing agents such as DTT or TCEP [2]. Originally developed as part of the broader MTS cross-linker toolkit for probing membrane protein structure and conformational dynamics, MTS-17-O5-MTS is supplied as a pale yellow oil soluble in DMSO, chloroform, methanol, and ethyl acetate .

Why MTS-17-O5-MTS Spacer Length and Flexibility Are Not Interchangeable with Shorter PEG or Alkyl MTS Analogs


Homobifunctional MTS cross-linkers with identical terminal chemistry but different spacer architectures produce profoundly divergent functional outcomes that cannot be compensated by adjusting reagent concentration. In the lactose permease (LacY) system, cross-linking with the short MTS-3-MTS (≈5 Å) completely abolished transport activity, whereas MTS-17-O5-MTS (≈22 Å) preserved full transport function at 128% of the uncross-linked control [1]. The difference is not solely a matter of length: the rigid maleimide-based cross-linker NDM (≈12.5 Å) also failed to support activity despite exceeding the length of some partially permissive flexible MTS reagents, demonstrating that conformational compliance of the spacer arm is a distinct and non-substitutable parameter [1]. Moreover, the PEG-based MTS series (MTS-n-Om-MTS) provides graded spacer lengths with ethylene glycol repeat units that are not matched by the discrete methylene-chain series (SS′-polymethylenebis derivatives), creating a unique length-flexibility-solubility profile for each PEG variant that a generic alkyl-chain analog cannot replicate [2]. These functional discontinuities mean that substituting MTS-17-O5-MTS with a shorter or chemically distinct analog introduces a confound that cannot be corrected a posteriori; the structural information obtained—or the bioconjugate geometry achieved—is fundamentally altered.

Quantitative Differentiation of MTS-17-O5-MTS (CAS 384342-61-4) Against the Closest MTS Homologs: Head-to-Head Functional, Structural, and Physicochemical Evidence


Full Preservation of LacY Transport Activity with MTS-17-O5-MTS vs. Complete Inactivation by Shorter MTS Cross-Linkers (I40C/N245C Mutant)

In right-side-out (RSO) membrane vesicles expressing the LacY double-Cys mutant I40C/N245C, cross-linking with MTS-17-O5-MTS (≈22 Å, flexible PEG5 spacer) yielded lactose accumulation at 128% of the untreated control level, demonstrating complete preservation—and slight enhancement—of transport function. In direct contrast, the shorter flexible homologs MTS-3-MTS (≈5 Å) and MTS-6-MTS (≈9 Å) abolished transport activity entirely (0% of control). The closest shorter PEG analog, MTS-14-O4-MTS (≈17 Å), restored 121% of control activity, while MTS-11-O3-MTS (≈15 Å) and MTS-8-O2-MTS (≈11 Å) yielded only 44% and 27% of control, respectively. The rigid maleimide cross-linker NDM (≈12.5 Å) failed to support significant activity even though its contour length exceeds some partially permissive flexible MTS reagents [1].

Membrane protein conformational dynamics Lactose permease (LacY) transport assay Sulfhydryl cross-linking distance dependence

Extended and Broad S–S Distance Distribution of MTS-17-O5-MTS (≈3–22 Å) Outranges All Shorter PEG-Based MTS Homologs

In vacuo molecular dynamics (MD) simulations were performed to sample the full conformational space accessible to each MTS cross-linker. MTS-17-O5-MTS exhibited the widest S–S distance distribution among the PEG-based series, spanning approximately 3–22 Å from the most collapsed to the most extended conformer. By comparison, MTS-14-O4-MTS sampled a range of ≈3–19 Å, MTS-6-MTS sampled ≈5–10 Å, and MTS-3-MTS sampled ≈3–6 Å. The 22 Å upper boundary of MTS-17-O5-MTS represents a 3 Å extension over the next-longest PEG variant (MTS-14-O4-MTS at ≈19 Å), providing a functionally critical increment that matched the independently measured periplasmic cavity opening of LacY (≈17 Å) with surplus flexibility to accommodate closure as well [1]. This range was confirmed in a separate study using the Leishmania donovani nucleoside transporter LdNT1.1, where MTS-17-O5-MTS (≈3–22 Å) strongly inhibited adenosine influx, consistent with its ability to span the predicted extracellular gate dimensions [2].

Molecular dynamics simulation Cross-linker conformational sampling Cysteine-cysteine distance measurement

Quantitative DTT Reversibility of MTS-17-O5-MTS Cross-Links Enables Dynamic vs. Static Structural Interrogation

All MTS-based cross-linkers, including MTS-17-O5-MTS, form disulfide bonds with cysteine thiols that are quantitatively cleavable by reducing agents such as DTT. In the LacY I40C/N245C mutant, cross-linking with MTS-3-MTS (and by chemical class extension all MTS reagents) was reversed quantitatively after DTT treatment, as demonstrated by restoration of both the uncross-linked SDS-PAGE band pattern and full lactose transport activity [1]. In contrast, the maleimide-based rigid cross-linker NDM formed irreversible cross-links that were resistant to DTT reduction [1]. The class-level reversibility of MTS reagents was originally established across four enzymes (lactate dehydrogenase, phosphofructokinase, pyruvate kinase, and glyceraldehyde 3-phosphate dehydrogenase), where cross-linking with SS′-polymethylenebis(methanethiosulphonates) was efficiently reversed by reducing conditions in denaturing solvents [2].

Reversible cross-linking Dithiothreitol (DTT) reduction Disulfide bond cleavage kinetics

MTS-17-O5-MTS Strongly Inhibits Adenosine Influx in ENT Transporters, Distinguishing It from Shorter MTS Variants That Do Not Span the Intracellular Gate

In the Leishmania donovani equilibrative nucleoside transporter LdNT1.1, MTS-17-O5-MTS (≈22 Å, flexible) strongly inhibited adenosine influx, consistent with its ability to span and constrain the predicted intracellular gate formed by transmembrane helices [1]. The same study established that the cross-linking efficiency and functional outcome were critically dependent on matching the cross-linker length to the target Cys–Cys distance; cross-linkers that were too short did not cross-link and did not inhibit transport, while the 22 Å reach of MTS-17-O5-MTS was necessary to bridge the intracellular gate residues [1]. In the related PfENT1 transporter from Plasmodium falciparum, a panel of MTS cross-linkers with spacer arms from 2 to 17 atoms was tested; only those with sufficient length (corresponding to 9–25 Å) produced cross-linked product, and MTS-17-O5-MTS falls at the upper end of this effective range [2].

Equilibrative nucleoside transporter (ENT) Leishmania donovani LdNT1.1 Adenosine uptake inhibition

PEG5 Spacer Imparts Superior Aqueous Solubility Profile Relative to Alkyl-Chain MTS Homologs of Comparable Contour Length

MTS-17-O5-MTS incorporates five ethylene glycol repeat units in its spacer, imparting significantly greater hydrophilicity than the alkyl-chain SS′-polymethylenebis(methanethiosulphonates) (e.g., dodecane derivative) that achieve similar contour lengths through methylene chains alone [1]. Vendor technical datasheets confirm solubility in DMSO, chloroform, methanol, and ethyl acetate . The PEG spacer also reduces non-specific hydrophobic adsorption to protein surfaces compared to alkyl-chain cross-linkers—a well-established class property of PEG-based bioconjugation reagents [2]. While the alkyl-chain series (pentane through dodecane) provides cross-linking at shorter ranges, they lack the hydration shell conferred by the PEG backbone that minimizes non-specific binding artifacts in membrane protein studies.

PEGylation solubility enhancement Non-specific binding reduction Cross-linker physicochemical properties

Optimal Research and Bioconjugation Application Scenarios for MTS-17-O5-MTS (CAS 384342-61-4) Based on Validated Quantitative Differentiation


Mapping Periplasmic or Extracellular Gate Opening Distances in Major Facilitator Superfamily (MFS) Transporters

Based on the LacY I40C/N245C functional data, where MTS-17-O5-MTS (≈22 Å) uniquely preserved full transport activity (128% of control) while all cross-linkers <15 Å abolished activity, this compound is the reagent of choice for probing gate-opening distances in the 17–22 Å range in MFS transporters and related membrane proteins [1]. The full DTT reversibility enables paired experimental designs where cross-linking can be applied, functional effects measured, and then reversed to confirm specificity—a critical capability not offered by maleimide cross-linkers [1].

Validating Computational Structural Models of SLC29/ENT Nucleoside Transporter Gates via Distance-Constrained Cross-Linking

The demonstrated ability of MTS-17-O5-MTS to strongly inhibit adenosine influx in LdNT1.1 by spanning the intracellular gate establishes its utility for experimental validation of homology models and molecular dynamics predictions for the ENT family [1]. Because shorter MTS cross-linkers fail to cross-link at the predicted gate-spanning residues, MTS-17-O5-MTS is essential for obtaining positive structural constraints that confirm or refute computational predictions of gate architecture [1].

Defined-Length Cysteine-to-Cysteine Cross-Linking for Protein Subunit Dimer Stabilization with Reversible Control

The class of SS′-polymethylenebis(methanethiosulphonates), of which MTS-17-O5-MTS is the longest flexible PEG variant, enables stable cross-linked dimer formation in multi-subunit enzymes while retaining catalytic activity upon mild reduction [1]. MTS-17-O5-MTS extends this capability to systems requiring ≥22 Å inter-subunit Cys–Cys distances. The PEG spacer additionally reduces the risk of hydrophobic-driven non-specific aggregation that can occur with alkyl-chain cross-linkers of equivalent reach [2].

Bioconjugate Linker Design Requiring a 22 Å PEG Spacer with Thiol-Specific Reversible Attachment Chemistry

For applications such as PROTAC linker design, antibody-drug conjugate (ADC) spacer optimization, or biosensor surface engineering that require a discrete PEG5-length (approximately 22 Å extended) spacer with thiol-specific, DTT-reversible terminal chemistry, MTS-17-O5-MTS offers a chemically defined alternative to heterogeneous PEG-maleimide or NHS-PEG-maleimide reagents [1]. The defined molecular weight (470.64 Da) and single chemical species (as opposed to polydisperse PEG) provide analytical precision for quality control and stoichiometric calculations in regulated bioanalytical workflows [1].

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